Target Class Divergence: Antiviral Prodrug Intermediate vs. Direct-Acting Kinase Inhibitor
The primary differentiation is pharmacological intent. The target compound is an intermediate for prodrugs inhibiting viral cap-dependent endonuclease, a mechanism absent in its in-class comparators. In contrast, the classic pyrido[2,3-d]pyrimidin-4(3H)-one derived inhibitor, such as compound 11a, is optimized as a direct-acting, ATP-competitive adenosine A1 receptor antagonist with a Ki of 4.9 nM [1]. No adenosine receptor binding data is reported for the target compound, as its design objective is entirely orthogonal.
| Evidence Dimension | Primary Pharmacological Target & Intended Use |
|---|---|
| Target Compound Data | Intermediate for cap-dependent endonuclease prodrug inhibitor; Antiviral (Influenza) [2] |
| Comparator Or Baseline | Compound 11a: A1 Adenosine Receptor Antagonist; Ki = 4.9 nM (A1), >10 µM (A2A) [1] |
| Quantified Difference | Not applicable (Target Class Difference) |
| Conditions | Radioligand binding assay using rat brain cortical membranes for comparator; Synthetic utility described in patent for target compound. |
Why This Matters
This eliminates any class-level assumption of kinase or adenosine receptor activity, directing procurement solely to laboratories developing or analyzing cap-dependent endonuclease inhibitors, not those screening for kinase or GPCR targets.
- [1] Bulicz, J., et al. Synthesis and pharmacology of amino-substituted pyrido[2,3-d]pyrimidines as potent and selective A1 and A2A adenosine receptor antagonists. Presentation at Jahrestagung Joint Meeting 2004 Chemie und Pharmazie. View Source
- [2] Shionogi & Co., Ltd. Substituted polycyclic carbamoyl pyridone derivative prodrug. US Patent 10202379B2, February 12, 2019. View Source
